2,2,2-Trifluoroacetate;ytterbium(3+)
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Overview
Description
2,2,2-Trifluoroacetate;ytterbium(3+) is a coordination compound that combines the trifluoroacetate anion with the rare earth metal ion ytterbium(3+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroacetate;ytterbium(3+) typically involves the reaction of ytterbium(III) acetate with trifluoroacetic acid. The process can be summarized as follows:
Starting Materials: Anhydrous ytterbium(III) acetate and trifluoroacetic acid.
Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2,2-Trifluoroacetate;ytterbium(3+) may involve more scalable methods such as:
Hydrothermal Method: Autoclaving rare earth precursors in the presence of fluorinating agents at elevated temperatures.
Thermal Decomposition: Decomposing rare earth precursors, usually trifluoroacetates, at high temperatures.
Sol-Gel Synthesis: Using a fluorolytic sol-gel route to produce nanoscopic rare earth metal fluorides.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroacetate;ytterbium(3+) can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The ytterbium(3+) ion can form complexes with other ligands, such as water or organic molecules.
Common Reagents and Conditions
Fluorinating Agents: Used in the hydrothermal method to produce ytterbium fluoride.
Organic Solvents: Such as oleic acid and liquid paraffin, used in the preparation of up-conversion fluorescence nanomaterials.
Major Products
Ytterbium Fluoride: Produced via the fluorolytic sol-gel synthesis.
Complexes with Organic Ligands: Such as trifluoroacetylacetonate complexes.
Scientific Research Applications
2,2,2-Trifluoroacetate;ytterbium(3+) has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in various organic synthesis reactions.
Materials Science: Employed in the preparation of nanoscopic rare earth metal fluorides, which have applications in dental materials and imaging.
Medical Imaging: Utilized in the development of contrast agents for imaging techniques due to its radiopacity.
Luminescence Studies: Investigated for its unique optical properties in luminescence studies.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroacetate;ytterbium(3+) exerts its effects involves the coordination of the trifluoroacetate anions to the ytterbium(3+) ion. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include:
Comparison with Similar Compounds
2,2,2-Trifluoroacetate;ytterbium(3+) can be compared with other similar compounds, such as:
Ytterbium(III) Acetate: Lacks the trifluoroacetate anion and has different chemical properties.
Thulium Trifluoroacetylacetonate Complexes: Similar in structure but contain thulium instead of ytterbium.
Hexafluoroacetylacetonate Complexes: Contain the hexafluoroacetylacetonate anion instead of trifluoroacetate.
These comparisons highlight the unique properties of 2,2,2-Trifluoroacetate;ytterbium(3+), such as its specific coordination chemistry and applications in various fields.
Properties
IUPAC Name |
2,2,2-trifluoroacetate;ytterbium(3+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.Yb/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUCCXROZBIRRC-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F9O6Yb |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479621 |
Source
|
Record name | AGN-PC-0NI0TK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87863-62-5 |
Source
|
Record name | AGN-PC-0NI0TK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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